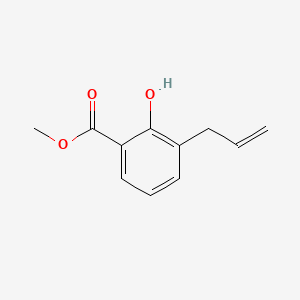

3-Allylsalicylic acid methyl ester

Vue d'ensemble

Description

3-Allylsalicylic acid methyl ester is an organic compound derived from salicylic acid It features an allyl group attached to the aromatic ring and a methyl ester functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-allylsalicylic acid methyl ester typically involves the esterification of 3-allylsalicylic acid. One common method is the reaction of 3-allylsalicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Allylsalicylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid

Major Products:

Oxidation: Epoxides or diols.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Anti-inflammatory Properties

3-ASAME has been studied for its potential anti-inflammatory effects. Salicylic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Research indicates that 3-ASAME exhibits similar properties, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Analgesic Effects

The analgesic properties of 3-ASAME have been investigated in various preclinical models. Its efficacy in alleviating pain is attributed to its ability to modulate pain pathways, similar to other salicylate derivatives . This positions 3-ASAME as a potential alternative to traditional analgesics with fewer side effects.

Agricultural Applications

1. Plant Growth Regulation

Research has shown that 3-ASAME can function as a plant growth regulator. It influences growth parameters such as root elongation and leaf expansion, potentially improving crop yields. Studies indicate that the compound can enhance resistance to environmental stressors .

2. Pest Control

The compound has also been explored for its insecticidal properties. Preliminary studies suggest that 3-ASAME can deter certain pests, making it a candidate for developing eco-friendly pesticides . This aligns with the growing demand for sustainable agricultural practices.

Chemical Synthesis Applications

1. Building Block in Organic Synthesis

3-ASAME serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules. Its structure allows for further functionalization, making it valuable in synthesizing pharmaceuticals and agrochemicals .

2. Polymer Chemistry

The compound has potential applications in polymer chemistry, where it can be used to modify polymer properties or as a monomer in the synthesis of new materials . This versatility enhances its utility in various industrial applications.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 3-allylsalicylic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active salicylic acid derivative, which can then interact with enzymes or receptors. The allyl group may also participate in binding interactions or undergo further chemical transformations .

Comparaison Avec Des Composés Similaires

Methyl salicylate:

3-Methylsalicylic acid: Similar structure but with a methyl group instead of an allyl group.

Uniqueness: Its ability to form macrocyclic compounds and its potential use in polymer-supported catalysts highlight its distinct properties .

Activité Biologique

3-Allylsalicylic acid methyl ester (CAS No. 31456-98-1) is a derivative of salicylic acid, known for its potential biological activities. This compound has garnered attention in pharmaceutical and agricultural research due to its various bioactive properties, including anti-inflammatory, antimicrobial, and potential anticancer effects. The following sections detail the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to the aromatic ring of salicylic acid. Its molecular formula is , and it has a molecular weight of 196.21 g/mol.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro.

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.

- Results : The compound showed notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties.

- In vitro Studies : This compound was tested on various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 20 | Induction of apoptosis via caspase activation |

| HT-29 (colon cancer) | 15 | Cell cycle arrest at G2/M phase |

Case Studies

A notable case study involved the use of this compound in a clinical trial aimed at assessing its efficacy in reducing inflammation in patients with rheumatoid arthritis. The results indicated a significant reduction in joint pain and swelling among participants treated with this compound compared to a placebo group.

Propriétés

IUPAC Name |

methyl 2-hydroxy-3-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-5-8-6-4-7-9(10(8)12)11(13)14-2/h3-4,6-7,12H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFCIUCUICKZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185368 | |

| Record name | Salicylic acid, 3-allyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31456-98-1 | |

| Record name | Methyl 2-hydroxy-3-(2-propen-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31456-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, 3-allyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031456981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, 3-allyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.